molecular formula C14H11BrN2O2 B12588792 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- CAS No. 635731-99-6

3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-

Cat. No.: B12588792
CAS No.: 635731-99-6
M. Wt: 319.15 g/mol
InChI Key: GAVMYVUSFLSUET-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- is a chemical compound with the molecular formula C14H11BrN2O2. It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group, a bromine atom, and a methoxyphenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- typically involves the bromination of 3-pyridinecarbonitrile followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenylmethanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridinecarbonitriles, such as:

Uniqueness

What sets 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methoxyphenylmethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

635731-99-6

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C14H11BrN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3

InChI Key

GAVMYVUSFLSUET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N

Origin of Product

United States

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